3-(3-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of both bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 2-chlorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidative or reductive conditions, leading to ring-opening or modification of the substituents.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
3-(3-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to target proteins through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of bromine and chlorine atoms on the phenyl rings. This arrangement can influence its electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
914212-35-4 |
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Molecular Formula |
C14H8BrClN2O |
Molecular Weight |
335.58 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-5-3-4-9(8-10)13-17-14(19-18-13)11-6-1-2-7-12(11)16/h1-8H |
InChI Key |
IHKQLXGUONWIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
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